tetraethylazanium;hydrobromide

Electrophysiology Ion Channel Pharmacology Gastrointestinal Motility

Problem: Generic QAS analogs often cause irreproducible results in electrophysiology due to varying ion mobility and non-specific effects. Solution: Tetraethylazanium hydrobromide (TEAB) provides a precisely defined cation with limiting molar conductivity Λ₀ = 111.9 S·cm²·mol⁻¹, ensuring consistent electrochemical and pharmacological data. • Selective blockade of delayed rectifier and Ca²⁺-activated K⁺ channels, avoiding 4-AP-induced repetitive firing artifacts • 98% purity minimizes triethylamine hydrobromide interference • Ambient-stable solid simplifies storage and global shipping.

Molecular Formula C8H21BrN+
Molecular Weight 211.16 g/mol
Cat. No. B12038854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetraethylazanium;hydrobromide
Molecular FormulaC8H21BrN+
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC.Br
InChIInChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;
InChIKeyHWCKGOZZJDHMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TEAB: A Foundational Quaternary Ammonium Salt


Tetraethylazanium hydrobromide, more commonly referred to as tetraethylammonium bromide (TEAB), is a fundamental quaternary ammonium salt (QAS) with the molecular formula C₈H₂₀BrN (molecular weight 210.16 g/mol) [1]. It is characterized by a central nitrogen atom bonded to four ethyl groups, forming a symmetric, monovalent cation [2]. TEAB is a white, crystalline solid with high water solubility (2795 mg/mL at 25°C) and is also soluble in various organic solvents, including chloroform, acetone, and alcohols . Its principal utilities stem from its ability to serve as a stable source of the tetraethylammonium (TEA⁺) cation, which is a widely employed supporting electrolyte in electrochemistry and a selective blocker of voltage-gated potassium channels in electrophysiology . As a quaternary ammonium compound, it finds further application as a phase-transfer catalyst (PTC) and an organic template in zeolite synthesis [3].

TEAB: Generic Substitution Pitfalls


While many quaternary ammonium salts (QAS) and potassium channel blockers are available, direct substitution for tetraethylazanium hydrobromide (TEAB) is often scientifically invalid due to fundamental differences in cation size, hydrophobicity, and charge density. These properties directly govern critical performance metrics, including ionic mobility in solution, the strength and mechanism of ion channel blockade, and catalytic activity in phase-transfer reactions [1]. For instance, the four-carbon chain of tetrabutylammonium bromide yields a more hydrophobic cation, which drastically alters its ability to form aqueous biphasic systems compared to TEAB [2]. Similarly, potassium channel blockers like 4-aminopyridine (4-AP) operate via a distinct molecular mechanism, leading to divergent physiological outcomes despite both being classified as K⁺ channel antagonists [3]. Substituting TEAB with a generic analog without considering these quantifiable differences can compromise experimental reproducibility, reduce synthetic yield, or invalidate pharmacological models [4].

TEAB Quantitative Differentiation


K+ Channel Blockade: Divergent Effects vs. 4-AP

Tetraethylammonium (TEA⁺) and 4-aminopyridine (4-AP) are both commonly used as K⁺ channel blockers, yet they produce opposing physiological effects in vivo, underscoring their distinct mechanisms. In a head-to-head study in conscious mice, TEA⁺ (administered as tetraethylammonium bromide) at 40 mg/kg p.o. enhanced intestinal propulsion, whereas 4-AP at 5 mg/kg p.o. inhibited it [1]. This functional divergence is attributed to TEA⁺'s primary blockade of delayed rectifier and Ca²⁺-activated K⁺ channels, prolonging action potential duration and enhancing transmitter release, while 4-AP acts as a fast transient K⁺ current blocker, leading to repetitive firing and a different secretory outcome [1].

Electrophysiology Ion Channel Pharmacology Gastrointestinal Motility

Ionic Mobility vs. Heavier Tetraalkylammonium Ions

In electrochemical applications, the mobility of the electrolyte's cation is a critical performance parameter. Systematic conductometric studies reveal a clear inverse relationship between cation size and limiting molar conductivity (Λ₀) among tetraalkylammonium bromides. At 298.15 K in 2-ethoxyethanol, the Λ₀ for tetraethylammonium bromide (Et₄NBr) is consistently higher than that of its larger analog, tetrapropylammonium bromide (Pr₄NBr) [1]. This trend is also evident in aqueous solutions at 298.15 K, where limiting molar conductivities for Me₄NBr, Et₄NBr, n-Pr₄NBr, and n-Bu₄NBr were reported as 116.0, 111.9, 104.3, and 98.1 S·cm²·mol⁻¹, respectively, according to Salamanca et al. (2012) [2].

Electrochemistry Solution Chemistry Electrolyte Optimization

Phase-Transfer Catalysis for Oxidative Cleavage

Tetraethylammonium bromide (TEAB) serves as an effective phase-transfer catalyst for generating tetraethylammonium superoxide in situ from potassium superoxide, enabling mild oxidative transformations. Research demonstrates its utility in the oxidative cleavage of α-diketones to carboxylic acids under mild conditions. For example, 9,10-phenanthroquinone was cleaved to 2,2'-biphenyldicarboxylic acid in a 'reasonably good yield' using this method [1]. While precise yields for specific substrates are not always reported in the abstract, the methodology is highlighted for its mild reaction conditions and applicability to a range of electron-accepting substrates [1]. The use of TEAB as a PTC is noted for its low cost and efficiency in these specialized superoxide-mediated reactions [2].

Organic Synthesis Green Chemistry Phase-Transfer Catalysis

Zeolite Beta Synthesis: Solid-State Organic Template

TEAB distinguishes itself from other quaternary ammonium templates, such as the commonly used tetraethylammonium hydroxide (TEAOH), by its physical state and handling properties. Being a solid at room temperature, TEAB enables a simplified vapour-phase transport (VPT) synthesis of zeolite beta. This method allows for direct mixing of solid precursors, eliminating the need for a separate xerogel preparation step [1]. Hydrothermal crystallization of zeolite beta using TEAB as a template has been systematically studied, confirming its efficacy in the temperature range of 373–443 K [2]. While quantitative pore characteristics of the final zeolite were not the focus of the cited synthesis studies, the successful and reproducible formation of the beta phase validates TEAB's function as a viable, and often more economical, template compared to its liquid hydroxide counterpart [3].

Materials Science Zeolite Synthesis Heterogeneous Catalysis

Aqueous Biphasic System for Polymer Separation

The capability of tetraalkylammonium bromides to form aqueous biphasic systems (ABS) is directly correlated with the hydrophobicity of the cation. A comprehensive study by Baghlani and Sadeghi (2018) demonstrates that the more hydrophilic tetraethylammonium bromide (TEAB) and tetramethylammonium bromide (TMAB) can 'solute-out' more hydrophobic polymers like polypropylene glycol (PPG400), leading to ABS formation. In contrast, the more hydrophobic tetrabutylammonium bromide (TBAB) and tetrapropylammonium bromide (TPAB) do not form ABS with PPG400 under the same conditions [1]. Furthermore, the study quantifies that the soluting-out effect, and thus the tendency for ABS formation, increases with the difference in hydrophilicity between the two components in the system [1].

Separation Science Green Chemistry Solution Thermodynamics

TEAB: Application Scenarios


Delayed Rectifier K+ Channel Blockade in Electrophysiology

As evidenced by its contrasting physiological effect compared to 4-aminopyridine [1], TEAB is optimally suited for in vitro and in vivo electrophysiology studies where selective blockade of delayed rectifier and Ca²⁺-activated K⁺ channels is required to investigate mechanisms of prolonged action potentials and enhanced neurotransmitter release. Its specific mechanism avoids the repetitive firing patterns induced by 4-AP, making it the preferred tool for studies on synaptic plasticity, smooth muscle contraction, and certain neuronal firing patterns.

Supporting Electrolyte in Electrochemical Analysis

TEAB is a preferred choice for a supporting electrolyte when a moderate ionic mobility is desired, offering a clear performance distinction from heavier tetraalkylammonium salts. Its limiting molar conductivity (Λ₀ = 111.9 S·cm²·mol⁻¹ in water at 298.15 K) positions it between the more mobile tetramethylammonium and the less mobile tetrapropylammonium cations [2]. This specific conductivity profile makes TEAB ideal for voltammetry, conductometry, and other electrochemical techniques in aqueous or mixed organic solvents where a balance between ion size and mobility is critical.

Liquid-Liquid Extraction for Polymer Purification

The established ability of TEAB to form aqueous biphasic systems (ABS) with polymers like polypropylene glycol (PPG400) [3] makes it a functional component in green separation processes. It is the preferred quaternary ammonium salt for 'salting-out' and purifying moderately hydrophobic solutes where more hydrophobic salts (e.g., tetrabutylammonium bromide) fail to induce phase separation. This is applicable in downstream bioprocessing, polymer fractionation, and the development of environmentally benign extraction protocols.

Zeolite Beta Synthesis via Vapour-Phase Transport

In materials science, TEAB provides a distinct process advantage for synthesizing zeolite beta. Its solid-state nature at room temperature enables a simplified vapour-phase transport (VPT) protocol where solid precursors can be directly mixed, avoiding the additional steps required for liquid templates like tetraethylammonium hydroxide [4]. This streamlines the workflow for laboratories and pilot plants focused on producing zeolite beta for catalysis and adsorption applications, potentially reducing both synthesis time and cost.

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